(R)-3-Cyclopentyl-2-hydroxypropanoic acid
Overview
Description
“®-3-Cyclopentyl-2-hydroxypropanoic acid” is a compound that belongs to the class of organic compounds known as hydroxy acids and derivatives . These are compounds containing a hydroxy acid moiety (or a derivative), which consists of a carboxylic acid in which a hydroxyl group is bonded to the carbon atom adjacent to the carboxylic acid moiety . The “®” in its name refers to the absolute configuration of the molecule, indicating that it is the “right-handed” enantiomer of 3-Cyclopentyl-2-hydroxypropanoic acid .
Molecular Structure Analysis
The molecular structure of “®-3-Cyclopentyl-2-hydroxypropanoic acid” would consist of a cyclopentyl group (a five-membered ring of carbon atoms), a hydroxy group (an oxygen atom bonded to a hydrogen atom), and a carboxylic acid group (a carbon atom double-bonded to an oxygen atom and also bonded to a hydroxyl group) .
Chemical Reactions Analysis
The chemical reactions involving “®-3-Cyclopentyl-2-hydroxypropanoic acid” could include its formation through a series of organic reactions, as well as its potential reactions with other compounds. For instance, it could undergo esterification with alcohols, or it could participate in acid-base reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-Cyclopentyl-2-hydroxypropanoic acid” would be influenced by its molecular structure. As a carboxylic acid, it would be expected to exhibit acidic properties. Its solubility in water and other solvents would be influenced by the presence of the polar carboxylic acid and hydroxy groups .
Safety And Hazards
The safety and hazards associated with “®-3-Cyclopentyl-2-hydroxypropanoic acid” would depend on factors such as its concentration, the route of exposure, and individual susceptibility. As a carboxylic acid, it could be corrosive and cause burns on contact with skin or eyes. It could also be harmful if ingested or inhaled .
Future Directions
properties
IUPAC Name |
(2R)-3-cyclopentyl-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQCNGBJBUVGK-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620962 | |
Record name | (2R)-3-Cyclopentyl-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Cyclopentyl-2-hydroxypropanoic acid | |
CAS RN |
174221-31-9 | |
Record name | (2R)-3-Cyclopentyl-2-hydroxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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